2-methyl-2-(propan-2-yloxy)propanal
Description
2-Methyl-2-(propan-2-yloxy)propanal is an aldehyde derivative characterized by a branched carbon backbone with a propan-2-yloxy (isopropoxy) substituent.
Properties
CAS No. |
1861293-13-1 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
2-methyl-2-propan-2-yloxypropanal |
InChI |
InChI=1S/C7H14O2/c1-6(2)9-7(3,4)5-8/h5-6H,1-4H3 |
InChI Key |
HEVUBFGBYDPOPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(C)(C)C=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-methyl-2-(propan-2-yloxy)propanal can be synthesized through the reaction of 2-methylpropanal with isopropanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous flow process where the reactants are mixed and passed through a reactor containing the acid catalyst. The product is then separated and purified through distillation .
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-(propan-2-yloxy)propanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols when treated with reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the isopropoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles like halides or amines under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the isopropoxy group.
Scientific Research Applications
2-methyl-2-(propan-2-yloxy)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 2-methyl-2-(propan-2-yloxy)propanal involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of carboxylic acids. In reduction reactions, it serves as a substrate for reducing agents, resulting in the formation of alcohols. The pathways involved include nucleophilic attack on the carbonyl carbon and subsequent rearrangement of the molecular structure .
Comparison with Similar Compounds
Aldicarb (Propanal, 2-methyl-2-(methylthio)-, O-[(methylamino)carbonyl]oxime)
- Chemical Structure : Features a methylthio (-SCH₃) group and a carbamate oxime moiety. Molecular formula: C₇H₁₄N₂O₂S; molecular weight: 190.30 g/mol .
- Physical Properties :
- Applications : A systemic carbamate insecticide/acaricide used against soil-dwelling pests .
- Toxicity : Acute oral LD₅₀ (rats) = 0.8–1.0 mg/kg; classified as highly toxic. Prohibited in some regions due to environmental persistence and human health risks .
Aldoxycarb (2-Methyl-2-(methylsulfonyl)propanal O-((methylamino)carbonyl)oxime)
- Chemical Structure: Contains a methylsulfonyl (-SO₂CH₃) group instead of methylthio. Molecular formula: C₂₆H₂₁F₆NO₅; molecular weight: Not explicitly stated, but structurally larger than aldicarb .
- Applications : Used as an acaricide/insecticide, likely with broader-spectrum activity due to the sulfonyl group enhancing stability and bioavailability .
- Regulatory Status : Listed under foreign use tolerances, indicating restricted application scope .
2-Hydroxy-2-methylpropanal
- Chemical Structure : An aldehyde with a hydroxyl (-OH) and methyl group. Molecular formula: C₄H₈O₂; molecular weight: 88.11 g/mol .
- Properties : Lower molecular weight and higher polarity compared to 2-methyl-2-(propan-2-yloxy)propanal, likely increasing water solubility. Used in organic synthesis but lacks pesticidal activity .
2-(4-Bromophenyl)-2-methylpropanal
- Chemical Structure : Aromatic aldehyde with a bromophenyl substituent. Molecular formula: C₁₀H₁₁BrO; molecular weight: 227.10 g/mol .
- Applications: Primarily a synthetic intermediate in pharmaceuticals or agrochemicals. No pesticidal use reported .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Functional Groups | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| This compound | Aldehyde, ether | C₇H₁₄O₂ | 130.18* | Not specified in evidence |
| Aldicarb | Methylthio, carbamate oxime | C₇H₁₄N₂O₂S | 190.30 | Insecticide/acaricide |
| Aldoxycarb | Methylsulfonyl, carbamate oxime | C₂₆H₂₁F₆NO₅ | ~565.45* | Acaricide/insecticide |
| 2-Hydroxy-2-methylpropanal | Hydroxyl, aldehyde | C₄H₈O₂ | 88.11 | Organic synthesis |
*Calculated based on molecular formula.
Table 2: Toxicity and Regulatory Status
Research Findings and Gaps
- Aldicarb : Extensive research highlights its high toxicity and environmental persistence, leading to strict regulations .
- Aldoxycarb: Limited data suggest it is a sulfonyl derivative of aldicarb with modified bioavailability, but detailed studies on its degradation pathways are lacking .
- This compound: No direct toxicity or application data were found. Its ether group may reduce reactivity compared to thio/sulfonyl analogs, but empirical studies are needed to confirm this hypothesis.
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